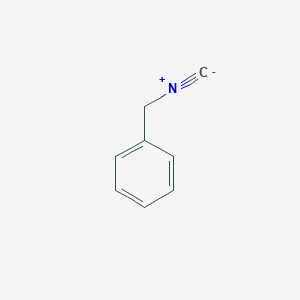

Benzyl isocyanide

Description

Historical Context and Evolution of Isocyanide Chemistry

The journey of isocyanide chemistry is a compelling narrative of discovery and innovation that laid the groundwork for the eventual prominence of compounds like benzyl (B1604629) isocyanide.

The chronicle of isocyanide chemistry began in 1859 with the synthesis of the first isocyanide, allyl isocyanide, by Lieke through the reaction of allyl iodide with silver cyanide. For nearly a century, the field saw limited progress, with only a handful of isocyanides identified. A significant milestone was the discovery of the first naturally occurring isocyanide, xanthocillin, in 1950 from the mold Penicillium notatum. This discovery opened a new chapter, revealing the presence of the isocyanide functional group in natural products.

A major breakthrough in isocyanide synthesis came with the development of new preparative methods. The Hofmann isocyanide synthesis, also known as the carbylamine reaction, involves the reaction of a primary amine with chloroform (B151607) and a base to produce an isocyanide. This reaction proceeds through a dichlorocarbene (B158193) intermediate.

In 1958, Ivar Ugi and his colleagues introduced a pivotal method for synthesizing isocyanides by dehydrating formamides, which made a wide variety of isocyanides readily accessible for the first time. This development was instrumental in unlocking the synthetic potential of this class of compounds. The Ugi four-component reaction (Ugi-4CR), discovered by Ugi in 1959, further revolutionized the field. This one-pot reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylaminoamide.

With improved accessibility, isocyanides rapidly gained recognition as exceptionally versatile synthons in organic synthesis. Their unique reactivity, capable of engaging with both electrophiles and nucleophiles at the same carbon atom, sets them apart from other functional groups. This dual reactivity allows them to participate in a wide array of chemical transformations, including cycloadditions and, most notably, multicomponent reactions (MCRs). The ability of isocyanides to act as key building blocks in the single-step construction of complex molecules has cemented their importance in modern synthetic chemistry.

Pioneering Synthetic Methodologies (e.g., Ugi and Hofmann)

Significance of Benzyl Isocyanide in Contemporary Organic Synthesis

This compound, in particular, has emerged as a widely used and valuable reagent in modern organic synthesis due to its stability and reactivity.

This compound serves as an effective C1 building block, contributing a single carbon atom to the skeleton of a new molecule. This characteristic is fundamental to its utility in constructing complex organic frameworks from simpler precursors. Its participation in transition metal-catalyzed cross-coupling reactions further underscores its role in forming new carbon-carbon and carbon-heteroatom bonds.

This compound is a prominent player in the realm of isocyanide-based multicomponent reactions (IMCRs). These reactions, where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, are highly valued for their efficiency and atom economy.

This compound is frequently employed in various named MCRs, including:

The Ugi Reaction: As a key component, this compound reacts with an amine, a carbonyl compound, and a carboxylic acid to generate diverse and complex α-aminoacyl amides. This reaction has been instrumental in the generation of large chemical libraries for drug discovery.

The Passerini Reaction: This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, such as this compound, to yield α-acyloxyamides. It represents one of the earliest discovered IMCRs.

The Gewald Reaction: While not a direct isocyanide-based MCR, the products of the Gewald reaction, 2-aminothiophenes, can be further functionalized in subsequent reactions that may involve isocyanides. The Gewald reaction itself involves the condensation of a ketone or aldehyde, a cyanoacetamide, and elemental sulfur.

The utility of this compound in these and other MCRs allows for the rapid and efficient synthesis of a vast array of complex molecules, including peptidomimetics, heterocycles, and natural product analogs.

Utility in Heterocycle Synthesis

This compound is a key reactant in isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for the efficient synthesis of diverse heterocyclic scaffolds. rsc.orgnih.govmdpi.com These reactions, such as the Ugi and Passerini reactions, allow for the rapid assembly of complex molecules from simple starting materials in a single step, demonstrating high atom economy. nih.govnih.gov

Multicomponent Reactions (MCRs):

The utility of this compound is prominently featured in MCRs for generating a wide array of heterocycles. For instance, it is employed in the Ugi four-component reaction (Ugi-4CR) to produce peptidic structures that can be precursors to various nitrogen-containing heterocycles. mdpi.combeilstein-archives.org The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov

One notable application involves the synthesis of 3,4-dihydropyrazin-2(1H)-ones. In a one-pot, three-step process, Ugi adducts are formed from the reaction of this compound, an aldehyde, a masked amino aldehyde, and a carboxylic acid (like N-protected amino acids). mdpi.com Subsequent acid-mediated deprotection and cyclization lead to the desired heterocyclic products. mdpi.com For example, the reaction of this compound with p-nitrobenzaldehyde, aminoacetaldehyde dimethyl acetal, and Boc-Phe-OH affords an intermediate that can be cyclized to form complex heterocyclic systems. mdpi.com

Another significant strategy is the combination of Ugi-azide reactions with subsequent intramolecular cyclizations. For example, a one-pot reaction of 2-bromobenzaldehyde, allylamine (B125299) hydrochloride, trimethylsilyl (B98337) azide (B81097), and this compound, followed by an intramolecular Heck reaction, yields tetrazolyl-1,2,3,4-tetrahydroisoquinolines. beilstein-archives.org This approach combines the formation of a tetrazole ring via the Ugi-azide reaction with the construction of a tetrahydroisoquinoline system. beilstein-archives.org

The Passerini three-component reaction (P-3CR), which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, is another cornerstone of heterocycle synthesis using this compound. wikipedia.orgacs.org This reaction produces α-acyloxy carboxamides, which are valuable intermediates for further transformations into heterocycles like oxazolines. wikipedia.orgwhiterose.ac.uk Tandem strategies, such as a Passerini/Staudinger/aza-Wittig sequence, have been developed to synthesize complex heterocycles like 5-oxo-3,5-dihydrobenzo[e] mdpi.combeilstein-journals.orgoxazepines and 6-oxo-5,6-dihydro-2H-1,4-oxazines in a one-pot fashion. acs.org

Below is a table summarizing examples of heterocycles synthesized using this compound in multicomponent reactions.

| Heterocyclic System | Reaction Type | Starting Materials Example | Reference |

| 3,4-Dihydropyrazin-2(1H)-ones | Ugi-4CR followed by cyclization | This compound, p-nitrobenzaldehyde, aminoacetaldehyde dimethyl acetal, Boc-Phe-OH | mdpi.com |

| Tetrazolyl-1,2,3,4-tetrahydroisoquinolines | Ugi-azide / Intramolecular Heck reaction | This compound, 2-bromobenzaldehyde, allylamine hydrochloride, trimethylsilyl azide | beilstein-archives.org |

| Polycyclic (Spiro)Peptidomimetics | Ugi 5-Center-4-Component Reaction (U-5C-4CR) | This compound, chiral cyclic amino acids, cyclic ketones | frontiersin.org |

| Oxazolines | Transition metal-catalyzed cyclization | This compound, aldehydes | whiterose.ac.uk |

| Tetrazole Peptidomimetics | Consecutive Ugi reactions | This compound, amino acids, oxo components, isocyanides | beilstein-journals.org |

Scope and Objectives of the Research Outline

The primary objective of research involving this compound is to explore and expand its synthetic utility, particularly in the creation of novel and structurally diverse heterocyclic compounds. rsc.orgfrontiersin.orgrsc.org The scope of this research is broad, encompassing the development of new synthetic methodologies, the investigation of reaction mechanisms, and the application of these methods to the synthesis of biologically relevant molecules. nih.govbeilstein-journals.org

Key Research Objectives:

Development of Novel Multicomponent Reactions: A central goal is to design new MCRs that utilize this compound to access previously inaccessible heterocyclic scaffolds. nih.govnih.gov This includes modifying existing reactions like the Ugi and Passerini reactions to accept a wider range of substrates or to proceed under greener, more efficient conditions. rsc.orgacs.org

Stereoselective Synthesis: Achieving control over stereochemistry is a critical objective in the synthesis of complex molecules. nih.gov Research focuses on developing asymmetric versions of isocyanide-based MCRs, often employing chiral catalysts or auxiliaries to produce enantiomerically pure heterocyclic products. nih.gov

Tandem and Cascade Reactions: A significant area of investigation is the design of tandem or cascade reaction sequences where an initial MCR involving this compound is followed by one or more subsequent cyclization or transformation steps in a single pot. beilstein-archives.orgacs.org This strategy enhances synthetic efficiency by minimizing purification steps and reducing waste. beilstein-archives.org

Synthesis of Complex and Biologically Active Molecules: Researchers aim to apply the developed synthetic methods to the total synthesis of natural products and the creation of libraries of diverse compounds for drug discovery. beilstein-journals.orgfrontiersin.orgnih.gov For example, consecutive IMCRs involving isocyanides have been used in the synthesis of protease inhibitors like telaprevir. beilstein-journals.orgnih.gov

Mechanistic Studies: A fundamental objective is to gain a deeper understanding of the reaction mechanisms of isocyanide-based transformations. wikipedia.orgbeilstein-journals.org Studying the role of catalysts, solvents, and substrate structure helps in optimizing reaction conditions and predicting outcomes. acs.orgbeilstein-journals.org For example, research has explored how the nucleophilicity of the isocyanide, including this compound, influences reactivity in interactions with imines. beilstein-journals.orgresearchgate.net

The table below outlines the scope of research on this compound, highlighting the synthetic strategies and their targeted outcomes.

| Research Area | Synthetic Strategy | Objectives & Targeted Outcomes | Reference |

| Method Development | Novel Multicomponent Reactions (MCRs) | Access to diverse heterocyclic scaffolds, improved efficiency. | nih.govnih.gov |

| Stereochemistry | Asymmetric Catalysis | Enantioselective synthesis of chiral heterocycles. | nih.gov |

| Process Efficiency | Tandem/Cascade Reactions | One-pot synthesis of complex molecules, increased atom economy. | beilstein-archives.orgacs.org |

| Applications | Natural Product Synthesis & Drug Discovery | Synthesis of bioactive compounds (e.g., telaprevir), generation of compound libraries. | mdpi.combeilstein-journals.orgnih.gov |

| Mechanistic Insight | Kinetic and Computational Studies | Understanding reaction pathways, optimizing conditions, predicting reactivity. | wikipedia.orgbeilstein-journals.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

isocyanomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWNFZUWWRVGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145819 | |

| Record name | Benzyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10340-91-7 | |

| Record name | Benzyl isocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10340-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ISOCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEU57DSL26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzyl Isocyanide

Traditional Approaches to Isocyanide Synthesis

Classical methods for preparing isocyanides typically involve multi-step procedures or the use of toxic reagents. While foundational, these approaches often come with significant limitations.

The most common and widely applied method for synthesizing isocyanides is the dehydration of N-substituted formamides. acs.orgresearchgate.netthieme-connect.de This process involves the removal of a water molecule from a formamide (B127407) precursor, such as N-benzylformamide, using a dehydrating agent in the presence of a base.

A variety of dehydrating agents have been employed for this transformation, including:

Phosphorus oxychloride (POCl₃) : Often used with a base like triethylamine (B128534) or pyridine. nih.govresearchgate.netmdpi.com

Tosyl chloride (TsCl) : In combination with a base, it serves as a powerful dehydrating compound. nih.govbeilstein-journals.org

Phosgene (B1210022) (COCl₂) and its surrogates (diphosgene, triphosgene) : These are effective but highly toxic reagents. nih.govrsc.org

Other reagents : The Burgess reagent and the Appel reagent have also been utilized as milder alternatives. nih.govrsc.org

Despite its widespread use, this method suffers from several drawbacks. Many of the dehydrating agents, particularly phosgene and phosphorus oxychloride, are toxic and hazardous to handle. researchgate.netrsc.org The reactions often require harsh conditions, generate significant chemical waste, and can be lengthy and tedious. researchgate.netmdpi.com Furthermore, these protocols can have a limited scope and may result in low to moderate yields, especially for benzylic or sterically hindered compounds. rsc.org The aqueous workup required to remove excess reagents and byproducts can also lead to product loss, as isocyanides are sensitive to acidic hydrolysis. wikipedia.orgrug.nl

| Dehydrating Agent | Common Base | Key Limitations | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine | Toxic, generates waste, harsh workup | nih.govresearchgate.netmdpi.com |

| Tosyl chloride (p-TsCl) | Pyridine, Triethylamine | Powerful dehydrating ability, but can still require significant base and solvent | nih.govbeilstein-journals.orgrsc.org |

| Phosgene/Diphosgene | Base | Extremely toxic, hazardous handling | nih.govrsc.org |

| Burgess Reagent | - | Milder but can be expensive | nih.govrsc.org |

The Hofmann carbylamine reaction, also known as Hofmann's isocyanide synthesis, is a classic method for preparing isocyanides from primary amines. wikipedia.orgwikipedia.org The reaction involves treating a primary amine, such as benzylamine, with chloroform (B151607) (CHCl₃) and a strong base like potassium hydroxide (B78521) (KOH). collegedunia.comunacademy.com

The mechanism proceeds through the formation of a highly reactive intermediate, dichlorocarbene (B158193) (:CCl₂), which is generated by the dehydrohalogenation of chloroform by the base. wikipedia.orgthechemicalscience.comscienceinfo.com The electrophilic dichlorocarbene then reacts with the nucleophilic primary amine. Subsequent elimination of hydrochloric acid, mediated by the base, yields the isocyanide. wikipedia.org

This reaction is exclusively effective for primary amines and does not work for secondary or tertiary amines, a property that allows it to be used as a chemical test for the presence of primary amines. wikipedia.orgwikipedia.orgscienceinfo.com The use of a phase transfer catalyst, such as benzyltriethylammonium chloride, can facilitate the reaction between the aqueous base phase and the organic phase containing the amine and chloroform. wikipedia.orgwikipedia.org A primary limitation of this method is the foul and potent odor of the isocyanide products, which requires careful handling.

Historically, one of the first methods for isocyanide synthesis involved the reaction of an alkyl halide with silver cyanide (AgCN). researchgate.netwikipedia.org For the synthesis of benzyl (B1604629) isocyanide, this would involve the reaction of benzyl iodide with AgCN. acs.orgacs.org

The outcome of the reaction between an alkyl halide and a cyanide salt depends critically on the nature of the salt. Cyanide is an ambident nucleophile, meaning it can attack electrophiles via either the carbon or the nitrogen atom. mugberiagangadharmahavidyalaya.ac.in

With ionic cyanides like potassium cyanide (KCN), the reaction predominantly occurs at the carbon atom, leading to the formation of nitriles (R-CN). This is because the C-C bond formed is stronger than the C-N bond. organicmystery.com

With silver cyanide (AgCN), which has a more covalent character, the lone pair of electrons on the nitrogen atom is more available for bond formation. organicmystery.com Consequently, the nucleophilic attack occurs through the nitrogen atom, resulting in the formation of an isocyanide (R-NC). mugberiagangadharmahavidyalaya.ac.inorganicmystery.com

While historically significant, the high cost of silver salts is a notable drawback of this method.

Hofmann Carbylamine Reaction (Phase Transfer Catalysis)

Advanced and Green Synthesis Strategies for Benzyl Isocyanide

Recent research has focused on developing more direct, efficient, and environmentally benign methods for synthesizing this compound, often starting from readily available precursors and avoiding the issues associated with traditional routes.

A convenient and efficient method for the direct synthesis of benzyl isocyanides from benzyl halides has been developed, utilizing a combination of silver salts and trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.orgresearchgate.net This approach circumvents the need to prepare and dehydrate formamide intermediates. thieme-connect.de

In this one-pot procedure, a benzyl halide (preferably a bromide for higher yields) is treated with a silver salt, such as silver perchlorate (B79767) (AgClO₄), silver tetrafluoroborate (B81430) (AgBF₄), or silver triflate (AgOTf), in the presence of TMSCN. thieme-connect.deorganic-chemistry.org The reaction proceeds smoothly at room temperature, and after the initial reaction, the intermediate is treated with a reagent like aqueous sodium bicarbonate to cleave the carbon-silicon bond, affording the final this compound product in good to excellent yields. organic-chemistry.org

| Benzyl Halide Substrate | Yield (%) | Reference |

|---|---|---|

| 4-tert-Butylbenzyl bromide | 95 | thieme-connect.de |

| 4-Methoxybenzyl bromide | 97 | thieme-connect.de |

| Benzyl bromide | 93 | thieme-connect.de |

| Benzyl chloride | 78 | thieme-connect.de |

This method is particularly advantageous as it is limited to the synthesis of benzylic and tertiary isocyanides and offers a direct conversion pathway. thieme-connect.de

The mechanism of this silver-promoted reaction is believed to involve the initial activation of the benzyl halide by the silver salt. It has been proposed that the reaction of the benzyl halide with a silver salt like AgClO₄ generates a highly reactive benzyl perchlorate intermediate in situ. thieme-connect.de

This intermediate is then susceptible to nucleophilic attack by trimethylsilyl cyanide. Because the carbon atom of TMSCN is blocked by the silyl (B83357) group, the nitrogen atom acts as the exclusive nucleophile. acs.orgnih.gov This N-attack on the activated benzyl intermediate leads to the formation of a silicon-containing precursor. The final step is the cleavage of the carbon-silicon bond, which yields the this compound. thieme-connect.de Evidence for this pathway includes the observation that adding TMSCN to a pre-formed solution of benzyl perchlorate yields the isocyanide, whereas adding aqueous sodium bicarbonate to the same solution yields benzyl alcohol. thieme-connect.de

Mechanistic Pathways of Silver-Catalyzed Conversions

One-Pot Reactions Involving Alcohols and TMSCN

A one-pot synthesis of benzylic isocyanides from the corresponding alcohols offers a streamlined alternative to methods starting from halides or formamides. acs.orgbeilstein-journals.org This procedure involves the reaction of a benzylic alcohol with TMSCN in the presence of a Brønsted acid, followed by neutralization and dehydration. beilstein-journals.orgresearchgate.net

The process typically consists of three steps carried out in a single reaction vessel:

A modified Ritter-type reaction between the alcohol, TMSCN, and methanesulfonic acid.

Neutralization of the reaction mixture with triethylamine.

Dehydration using a combination of tosyl chloride and pyridine. beilstein-journals.org

This metal-free method is particularly effective for tertiary and benzylic alcohols, providing the desired isocyanides in moderate to high yields. acs.orgbeilstein-journals.org It has been noted that this procedure can be applied to the formation of benzylic isonitriles, achieving medium yields. nih.gov The reaction demonstrates good tolerance for various functional groups, including ethers, esters, and halides, although electron-withdrawing substituents on the aromatic ring can diminish reactivity. beilstein-journals.org

Sustainable and Mechanochemical Approaches

In a move towards greener chemistry, mechanochemical methods for the synthesis of this compound have been developed. These solvent-free or low-solvent approaches offer advantages in terms of reduced waste and potentially milder reaction conditions.

One such method involves the ball-milling of N-benzylformamide with a dehydrating agent. researchgate.net A reported procedure utilizes p-toluenesulfonyl chloride (p-TsCl) as the dehydrating agent and sodium carbonate (Na2CO3) as a base in the presence of triethylamine. researchgate.netacs.org The reaction is performed in a zirconia jar with zirconia milling balls. acs.org Initial attempts with a 1:1:2 ratio of N-benzylformamide, p-TsCl, and triethylamine resulted in a 40% yield. acs.org Optimization of the reaction conditions, specifically the stoichiometry of the reagents, led to significantly improved yields. researchgate.net

The optimized mechanochemical synthesis of this compound from N-benzylformamide is detailed in the table below.

Table 2: Mechanochemical Synthesis of this compound

| Starting Material | Dehydrating Agent/Base System | Yield (%) | Reference |

|---|---|---|---|

| N-Benzylformamide | p-TsCl / Triethylamine / Na2CO3 | 94 | acs.org |

This sustainable approach not only provides high yields but also simplifies the purification process, making it an attractive alternative to traditional solution-phase syntheses. researchgate.netcolab.ws

Palladium-Catalyzed Reactions

Palladium catalysis offers a sophisticated and versatile route to this compound, particularly through ligand-controlled divergent synthesis. This strategy allows for the selective formation of either this compound or its regioisomer, benzyl nitrile, from a common precursor.

A notable example is the palladium-catalyzed reaction of benzylic carbonates with TMSCN. osaka-u.ac.jp The outcome of the reaction is controlled by the choice of ligand. When a bisphosphine ligand such as (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) or DPEphos is used, the reaction selectively yields the benzylic isocyanide. osaka-u.ac.jp In the absence of a phosphine (B1218219) ligand, the reaction favors the formation of the benzyl nitrile.

Mechanistic studies suggest that the isonitrile is the initial product under both sets of conditions. However, in the absence of a stabilizing phosphine ligand, the initially formed isocyanide isomerizes to the more thermodynamically stable nitrile. While some palladium-catalyzed reactions have shown no conversion for this compound when it is used as a reactant, this synthetic method demonstrates its successful formation. researchgate.net

The table below presents the results for the palladium-catalyzed synthesis of a this compound derivative.

Table 3: Palladium-Catalyzed Synthesis of this compound

| Substrate | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|

| tert-Butyl (4-methoxyphenyl)(phenyl)methyl carbonate | [Pd(CH2TMS)2(cod)] / rac-BINAP | (4-Methoxyphenyl)(phenyl)methyl isocyanide | 77 | osaka-u.ac.jp |

Reaction Mechanisms and Reactivity Profiles of Benzyl Isocyanide

Fundamental Reactivity of the Isocyano Group

The isocyano group (–N≡C) is a unique functional group in organic chemistry due to its dual electronic nature. nih.govrsc.orgacs.orgresearchgate.net Unlike many other functional groups where nucleophilic and electrophilic centers are distinct atoms, the terminal carbon atom of the isocyanide moiety embodies both characteristics. nih.govacs.org This amphiphilic character is central to its diverse reactivity. nih.gov

Nucleophilic and Electrophilic Nature of the Isocyanide Carbon

The carbon atom of the isocyano group in benzyl (B1604629) isocyanide can act as both a nucleophile and an electrophile. nih.govacs.orgresearchgate.net This duality can be rationalized by considering its electronic structure and frontier molecular orbitals. nih.govacs.org The isocyanide carbon possesses a lone pair of electrons, making it a potent nucleophile and a Lewis base. nih.govacs.org This nucleophilicity is exemplified in its reactions with various electrophiles.

Conversely, the isocyanide carbon also exhibits electrophilic character. nih.govacs.org This is attributed to the presence of low-energy π* antibonding orbitals, which can accept electron density from nucleophiles. nih.gov The general reactivity pattern involves an initial nucleophilic or basic interaction, followed by the formation of an intermediate that is susceptible to nucleophilic attack. rkmvccrahara.org This dual reactivity allows isocyanides to engage in α-addition reactions with both electrophiles and nucleophiles. nih.govresearchgate.net

The frontier orbitals play a crucial role in dictating this behavior. The Highest Occupied Molecular Orbital (HOMO) is a σ-type orbital centered on the carbon, which accounts for its nucleophilic character. Additionally, a π-type HOMO-1 orbital, also with a significant coefficient on the carbon, can act as a hydrogen bond acceptor. The Lowest Unoccupied Molecular Orbital (LUMO) is a π* orbital, also centered on the carbon, which explains its electrophilic nature. nih.govacs.org

Alpha-Acidity of Isocyanides

The isocyano group is electron-withdrawing, which enhances the acidity of the protons on the adjacent carbon atom (the α-carbon). wikipedia.org In the case of benzyl isocyanide, the α-protons on the methylene (B1212753) bridge are acidic and can be removed by a strong base. scripps.edu For instance, the pKa of this compound is 27.4 in dimethyl sulfoxide (B87167) (DMSO), indicating significant acidity compared to toluene (B28343), which has a pKa in the 40s. wikipedia.org This α-acidity allows for the formation of a carbanion, which can then act as a nucleophile in various reactions, further expanding the synthetic utility of this compound. nih.govacs.org This property is particularly useful for the synthesis of five- and six-membered heterocyclic compounds through cycloaddition reactions. nih.govacs.org

Mechanisms in Multicomponent Reactions (MCRs) Involving this compound

This compound is a cornerstone reagent in multicomponent reactions (MCRs), which are chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. The Passerini and Ugi reactions are the most prominent examples of isocyanide-based MCRs. researchgate.netwikipedia.orgfrontiersin.org

Passerini Reaction Mechanism

The Passerini reaction, discovered by Mario Passerini in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, such as this compound, to yield an α-acyloxy amide. rsc.orgwikipedia.org The reaction is typically conducted in aprotic solvents. wikipedia.orgbeilstein-journals.org

Two primary mechanisms have been proposed for the Passerini reaction, depending on the solvent polarity. wikipedia.org

Concerted Mechanism: In nonpolar, aprotic solvents and at high reactant concentrations, a concerted mechanism is generally accepted. rsc.orgwikipedia.org This pathway involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. rsc.orgbeilstein-journals.org This complex then undergoes a trimolecular reaction with the isocyanide in a single step. rsc.orgwikipedia.org This step involves the α-addition of the electrophilic carbonyl carbon and the nucleophilic carboxylate oxygen to the isocyanide carbon, proceeding through a relatively non-polar, cyclic transition state. rsc.org This leads to an intermediate α-adduct which then rearranges to the final α-acyloxy amide product. rsc.org

Ionic Mechanism: In polar solvents like methanol (B129727) or water, an ionic mechanism is thought to operate. wikipedia.org The reaction begins with the protonation of the carbonyl compound by the carboxylic acid. The isocyanide then adds nucleophilically to the activated carbonyl group, forming a nitrilium ion intermediate. This intermediate is subsequently attacked by the carboxylate anion. A final acyl group transfer (Mumm rearrangement) and proton transfer yield the final product. wikipedia.org

Table 1: Mechanistic Pathways of the Passerini Reaction

| Mechanism | Solvent | Key Features |

|---|---|---|

| Concerted | Aprotic, Nonpolar | Trimolecular reaction, Cyclic transition state, Hydrogen-bonded complex |

| Ionic | Polar | Protonation of carbonyl, Formation of a nitrilium ion intermediate, Mumm rearrangement |

Ugi Reaction Mechanism

The Ugi reaction, first reported by Ivar Karl Ugi in 1959, is a four-component reaction involving a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide. wikipedia.orgnumberanalytics.com This reaction is highly efficient for the synthesis of α-acylamino amides and is favored in polar protic solvents like methanol or ethanol. beilstein-journals.orgwikipedia.orgbeilstein-journals.org

The generally accepted mechanism for the Ugi reaction proceeds through the following key steps: wikipedia.orgbeilstein-journals.orgmdpi.com

Imine Formation: The reaction initiates with the condensation of the aldehyde or ketone with the primary amine to form an imine (or Schiff base). wikipedia.orgmdpi.commdpi.com

Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming an iminium ion. mdpi.comnih.gov This activation enhances the electrophilicity of the iminium carbon, which is then attacked by the nucleophilic carbon of the this compound. wikipedia.orgmdpi.commdpi.com

Formation of a Nitrilium Intermediate: This nucleophilic addition results in the formation of a highly reactive nitrilium ion intermediate. wikipedia.orgnumberanalytics.combeilstein-journals.orgmdpi.com

Carboxylate Attack and Mumm Rearrangement: The carboxylate anion then acts as a nucleophile, attacking the nitrilium ion to form an α-adduct. wikipedia.orgbeilstein-journals.org This adduct undergoes an intramolecular acyl transfer, known as the Mumm rearrangement, to yield the stable α-acylamino amide product. wikipedia.org This final rearrangement step is irreversible and drives the entire reaction sequence to completion. wikipedia.org

The formation of the nitrilium ion is a critical step in the Ugi reaction mechanism. numberanalytics.combeilstein-journals.orgmdpi.com This intermediate is generated from the nucleophilic attack of the isocyanide on the activated iminium ion. mdpi.comnih.gov The nitrilium ion is a potent electrophile and is readily trapped by the carboxylate nucleophile. mdpi.com The versatility of the Ugi reaction is partly due to the ability to trap this nitrilium intermediate with various nucleophiles, not just carboxylic acids. researchgate.net

Table 2: Key Intermediates in the Ugi Reaction

| Step | Intermediate | Formation |

|---|---|---|

| 1 | Imine/Iminium Ion | Condensation of carbonyl and amine, followed by protonation. |

| 2 | Nitrilium Ion | Nucleophilic attack of isocyanide on the iminium ion. |

| 3 | α-Adduct | Attack of carboxylate on the nitrilium ion. |

Mumm Rearrangement

The Mumm rearrangement is a critical step in several multicomponent reactions involving isocyanides, including the well-known Ugi and Passerini reactions. nih.govacs.org It involves the intramolecular acyl transfer in an intermediate, typically an imidate, to form a stable α-acetoamido carboxamide derivative. acs.org In the context of an Ugi four-component reaction (Ugi-4CR), an aldehyde and an amine first condense to form an imine. nih.gov This imine is then attacked by the nucleophilic carbon of the isocyanide, such as this compound, to generate a nitrilium ion intermediate. nih.govnih.gov A carboxylic acid component then adds to this highly reactive species. nih.gov The final, irreversible step of the reaction sequence is the Mumm rearrangement, which leads to the formation of a stable bis-amide product. nih.govnih.gov The characterization of the imidate ion, the key intermediate prior to the Mumm rearrangement, has been a subject of significant study to fully elucidate the Ugi MCR mechanism. acs.org

Groebke-Blackburn-Bienaymé Reaction (GBBR)

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful multicomponent reaction that utilizes an aldehyde, an isocyanide, and a cyclic amidine (like 2-aminopyridine) to construct imidazo[1,2-a]heterocycles. acs.orgbeilstein-journals.org this compound has been successfully employed as the isocyanide component in this transformation, yielding the corresponding derivative in good yield. acs.org

The generally accepted mechanism for the GBBR begins with the condensation of the aldehyde and the cyclic amidine to form an imine. acs.org The isocyanide then attacks the imine, forming a nitrilium intermediate. This is followed by an intramolecular cyclization and a subsequent tautomerization/aromatization step to furnish the final fused heterocyclic product. acs.org The reaction is typically catalyzed by Brønsted or Lewis acids, with rare earth triflates also showing high efficiency, particularly under microwave irradiation. acs.orgscielo.br The GBBR is considered a non-concerted [4+1] cycloaddition where the isocyanide acts as a vinylidene carbenoid equivalent. nih.govscielo.br This reaction is of significant interest due to the diverse biological activities of the resulting imidazo-fused heterocycles, including their potential as kinase inhibitors, antibacterial agents, and anticancer compounds. acs.orgencyclopedia.pub

Cycloaddition Reactions

This compound's reactivity extends to various cycloaddition reactions, enabling the synthesis of complex heterocyclic structures.

[4+1] Cycloaddition with Tetrazines for Aminopyrazole Synthesis

This compound participates in an inverse-electron demand [4+1] cycloaddition with 1,2,4,5-tetrazines. researchgate.netacs.org This reaction proceeds through the formation of an unstable tetraaza-norbornadien-imine intermediate, which then releases molecular nitrogen (N₂). acs.org The resulting intermediate undergoes tautomerization to form a 4H-pyrazol-4-imine derivative. researchgate.net In the presence of water, this imine hydrolyzes to yield a 4-aminopyrazole and a corresponding aldehyde. acs.orgescholarship.org This reaction has been explored for its potential in bioorthogonal chemistry and for creating pharmacologically relevant aminopyrazoles. researchgate.netnih.gov The reaction is notable as it represents a biocompatible ligation method. researchgate.net

Dual 1,3-Dipolar Cycloaddition Reactions (e.g., with CO₂ and Alkynes)

A notable reaction of this compound is the dual 1,3-dipolar cycloaddition with carbon dioxide and activated alkynes, such as diethyl acetylenedicarboxylate. acs.orgrsc.org This three-component reaction is significant because both carbon-oxygen double bonds of the CO₂ molecule are incorporated into the final product. rsc.orgtaylorandfrancis.com

Other Key Reactions

Reaction with Xanthate Esters for Carbamothioate Synthesis

An unexpected and facile synthesis of carbamothioates has been reported from the reaction of this compound and its derivatives with xanthate esters (S-methyl dithiocarbonates) in the presence of sodium hydride in dimethylformamide (DMF). researchgate.netbeilstein-journals.orgbeilstein-archives.org For instance, the reaction of O-benzyl S-methyl dithiocarbonate with this compound rapidly produces O-benzyl benzylcarbamothioate in high yield. beilstein-journals.org

The proposed mechanism, supported by quantum chemical calculations, suggests a base-mediated process. researchgate.netbeilstein-journals.org This protocol is noted for its short reaction times and simple work-up procedures. beilstein-journals.org The resulting carbamothioates have also been synthesized for comparison through the condensation of the corresponding benzylamines with the same xanthate esters. beilstein-journals.orgbeilstein-archives.org

Radical Chemistry of Isocyanides, including Formation of Benzyl and Acyl Radicals

Recent advancements in photoredox catalysis have highlighted the ability of aromatic isocyanides to serve as catalytic single electron acceptors, facilitating the generation of radical species under mild conditions. cymitquimica.comresearchgate.net This reactivity is a departure from the well-studied two-electron chemistry of isocyanides, which typically requires harsh conditions like high temperatures or UV irradiation to generate open-shell species. wikipedia.org

Visible light-promoted photoredox catalysis has enabled isocyanides to mediate the formation of both benzyl and acyl radicals from various precursors. cymitquimica.comresearchgate.net In this process, the aromatic isocyanide, upon absorbing visible light, transitions to an electronically excited state. In this state, it can act as a single electron transfer (SET) oxidant, reacting with a suitable radical precursor. cymitquimica.comwikipedia.org For instance, precursors such as Hantzsch esters, potassium alkyltrifluoroborates, and α-oxoacids can be oxidized by the excited isocyanide to generate the corresponding radicals. cymitquimica.comresearchgate.net

Mechanistic studies, including UV-visible absorption, fluorescence experiments, and electrochemical measurements, have provided insight into the ground- and excited-state redox potentials of various aromatic isocyanides, aiding in the rational design of these organic photoredox catalysts. cymitquimica.comresearchgate.net For example, a Hantzsch ester selected as a model substrate was oxidized via a SET mediated by an electronically excited isocyanide, which successfully generated a benzyl radical. wikipedia.orgvedantu.com This benzyl radical could then participate in subsequent reactions, such as hydrogen abstraction. wikipedia.org Similarly, acyl radicals can be generated from α-oxoacids and utilized in further synthetic transformations. cymitquimica.comresearchgate.net

The general mechanism involves the photoexcited isocyanide (*[R-NC]) oxidizing a radical precursor (e.g., a Hantzsch ester or carboxylate) to generate a radical (e.g., benzyl or acyl radical) and the isocyanide radical anion ([R-NC]•⁻). In the presence of atmospheric oxygen, the isocyanide ground state can be regenerated from the radical anion, allowing the isocyanide to function catalytically. wikipedia.org

| Isocyanide Catalyst | Radical Precursor | Generated Radical | Key Findings | Reference |

|---|---|---|---|---|

| Aromatic Isocyanides | Hantzsch Esters | Alkyl/Benzyl Radicals | Isocyanides act as effective photoredox catalysts under visible light to promote the oxidation of Hantzsch esters. | cymitquimica.comwikipedia.org |

| Aromatic Isocyanides | Potassium Alkyltrifluoroborates | Alkyl Radicals | The methodology extends to the generation of alkyl radicals from trifluoroborate salts. | cymitquimica.comresearchgate.net |

| Aromatic Isocyanides | α-Oxoacids | Acyl Radicals | Acyl radicals are efficiently generated via isocyanide-mediated photoredox catalysis. | cymitquimica.comresearchgate.net |

| Isocyanide 8 (structure not specified) | Hantzsch Ester 10 (structure not specified) | Benzyl Radical I | Oxidation via SET generates the benzyl radical, which can be trapped by a hydrogen donor. | wikipedia.org |

Electrophilic Abstraction

The reactivity of this compound towards electrophiles is characterized more by electrophilic attack or addition rather than direct abstraction of a group from the isocyanide moiety. The terminal carbon of the isocyano group is known to have both nucleophilic and carbene-like character, making it susceptible to attack by electrophiles. thieme-connect.de

A primary example of this reactivity is the acid-catalyzed hydrolysis of isocyanides. In the presence of aqueous acid, this compound is protonated at the carbon atom. acs.org This C-protonation results in an electron-deficient nitrilium ion intermediate, which is highly reactive. A subsequent nucleophilic attack by water on this intermediate leads to the formation of N-benzylformamide. acs.orgrsc.org This reaction proceeds via a specific-acid/general-base catalysis mechanism and is a common method for neutralizing odorous isocyanides. acs.orgrsc.org

Another significant reaction involving an electrophile occurs at the α-carbon of this compound. The protons on the methylene group adjacent to the isocyano function are acidic (pKa ≈ 27.4) due to the electron-withdrawing nature of the isocyanide group. wikipedia.org This allows for deprotonation by a strong base (e.g., butyllithium) to form a metalated this compound. nsf.govorgsyn.org This stabilized carbanion is a potent nucleophile and readily reacts with a wide array of electrophiles in what is known as an electrophilic trapping reaction. nsf.gov Suitable electrophiles include alkyl halides, carbonyl compounds, and silyl (B83357) chlorides. nsf.govorgsyn.org This process allows for the synthesis of various α-substituted isocyanides. However, the reaction with alkyl halides can be prone to polyalkylation due to the fast equilibration between the metalated isocyanide and the monoalkylated product. nsf.gov

Furthermore, the reaction of isocyanides with halogens, such as chlorine, leads to the formation of isocyanide dichlorides, which represents another instance of electrophilic attack on the isocyanide carbon. wikipedia.org

Regioselectivity and Stereoselectivity in this compound Reactions

This compound is a frequently used component in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, where selectivity is a critical aspect. The stereochemical outcome of these reactions can often be controlled with high fidelity.

In the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, a carboxylic acid, and an isocyanide (like this compound) condense to form an α-acylamino carboxamide. acs.org The stereoselectivity of the Ugi reaction can be influenced by using chiral starting materials. For instance, employing chiral amines or carboxylic acids can induce diastereoselectivity in the final product. Excellent results have been achieved using optically active bicyclic β-amino acids as chiral auxiliaries, leading to the formation of a single diastereoisomer. nih.gov Similarly, unprotected anomeric aminosugars have been used as the amine component, achieving high diastereoselectivity (up to 99% de) in reactions with various aldehydes, isocyanides, and carboxylic acids. nih.gov

The regioselectivity in reactions of isocyanide derivatives can be governed by electronic factors. For example, in the reaction of α-amino amides with isocyanides, the electron density at the amide nitrogen can influence the reaction pathway, leading to different heterocyclic products. nsf.gov

Solid-phase synthesis has also been utilized to perform stereoselective Ugi reactions. In one instance, a polymer-supported galactosylamine was used as a chiral auxiliary in a reaction with an aldehyde, this compound, and a carboxylic acid in the presence of zinc chloride, yielding the product with good stereoselectivity. acs.org

| Reaction Type | Chiral Component/Controlling Factor | Key Observation | Selectivity Achieved | Reference |

|---|---|---|---|---|

| Ugi Reaction | N-alkyl-3-exo-amino-7-oxabicyclo[2.2.1]-2-endo-carboxylic acids | The bicyclic β-amino acid acts as an efficient chiral auxiliary. | Formation of a single diastereoisomer. | nih.gov |

| Ugi Reaction | Unprotected anomeric aminosugars (e.g., 2-amino-2-deoxy-D-glucose derivative) | The chiral amine component directs the stereochemical outcome. | Up to 99% diastereomeric excess (de). | nih.gov |

| Solid-Phase Ugi Reaction | Polymer-supported O-pivaloylated galactosylamine | Chiral auxiliary on solid support enables stereoselective synthesis. This compound was one of the tested isocyanides. | Good yields and stereoselectivity. | acs.org |

| Reaction of α-amino amides | Aryl vs. Alkyl substituents on the amide nitrogen | Electron density at the amide nitrogen controls the reaction pathway. | Governs regioselectivity, leading to different hydantoin (B18101) isomers. | nsf.gov |

Applications of Benzyl Isocyanide in Catalysis

Organometallic Chemistry and Ligand Design

The design of ancillary ligands is a crucial aspect of organometallic chemistry, as these ligands directly influence the structural and reactivity properties of metal complexes. researchgate.net Benzyl (B1604629) isocyanide is one of the commonly used isocyanides in this context. rsc.org Its ability to coordinate with transition metals allows for the fine-tuning of the electronic and steric environment around the metal center, which is essential for developing novel catalytic systems. researchgate.net

Coordination to Transition Metals as Ligands

Isocyanides, including benzyl isocyanide, are analogous to carbon monoxide in their ability to act as neutral supporting ligands for a variety of transition metals. rsc.orgscribd.com They are known to be good sigma donors and pi-acceptors, a characteristic that makes them particularly suitable for stabilizing low-valent, mid-to-late transition metal complexes. rsc.org The coordination of this compound to a metal center can activate the isocyanide group towards nucleophilic addition, a key step in the synthesis of other important ligand types like aminocarbenes and N-heterocyclic carbenes (NHCs). mdpi.com

The coordination of an isocyanide ligand, such as this compound, to a transition metal significantly alters the electronic distribution within the molecule. This change in electronic character can, in turn, influence the reactivity of the metal complex. Isocyanides are generally considered to be better donor ligands and weaker pi-acceptors compared to carbon monoxide. scribd.com This property makes the resulting metal complexes more susceptible to oxidation and protonation. wikipedia.org The coordination of the isocyanide to the metal can be tuned, which in turn affects the reactivity of the isocyano group, enabling reaction pathways that are not possible with the free ligand. sci-hub.se

The electronic properties of this compound ligands also play a role in the equilibrium between different isomeric forms of diiron complexes. For instance, in complexes of the type [Fe2(η-dienyl)2(CO)3(CNR)], where R can be a benzyl group, the equilibrium shifts based on the electron-donating or withdrawing nature of the substituents on the benzyl ring. researchgate.net

This compound can also function as a chromophoric ligand, meaning that the low-energy excited states responsible for the photophysical properties of the complex are at least partially located on the isocyanide itself. rsc.orgrsc.org This characteristic is particularly relevant in the design of luminescent metal complexes. The isocyanide ligand can influence the excited-state character and dynamics of these complexes. rsc.orgrsc.org While many examples focus on aryl isocyanides, the principles extend to this compound, where the electronic structure of the ligand can be harnessed to create phosphorescent materials. rsc.orgrsc.org Recent research has highlighted the diverse roles of isocyanides in the development of luminescent compounds, showcasing their potential in creating materials with specific photophysical functions. rsc.org

Influence on Electronic Distribution and Reactivity

Gold(I) Complexes with this compound Ligands

Gold(I) complexes featuring isocyanide ligands, including this compound, have been synthesized and characterized for their potential applications, including in catalysis and medicinal chemistry.

The synthesis of gold(I) complexes with this compound ligands is often straightforward. For example, the dimethylsulfide ligand in [AuCl(SMe2)] can be readily replaced by this compound to form the corresponding [AuCl(CNCH2Ph)] complex. brieflands.com These complexes are typically air-stable, colorless solids and can be obtained in good yields. brieflands.com

Characterization of these gold(I)-benzyl isocyanide complexes is routinely performed using techniques such as NMR spectroscopy and elemental analysis. brieflands.com In the 1H and 13C{1H} NMR spectra, the signals for the this compound ligand appear in the expected regions, with slight shifts upon coordination to the gold center. brieflands.com A characteristic feature in the 13C{1H} NMR spectra is the resolving coupling between the isocyanide carbon and the nitrogen nucleus (14N). brieflands.com

| Complex | Starting Material | Yield | Characterization Methods |

| [AuCl(CNCH2Ph)] | [AuCl(SMe2)] and this compound | Good | NMR, Elemental Analysis |

This table summarizes the synthesis of a representative gold(I)-benzyl isocyanide complex.

Base Metal-Catalyzed Isocyanide Insertions

While palladium has historically dominated the field of transition metal-catalyzed isocyanide insertions, there is a growing interest in the use of more abundant and cost-effective base metals. soton.ac.ukacs.org Catalysts based on copper, nickel, iron, and cobalt have shown promise in mediating the insertion of isocyanides, including this compound, into various chemical bonds, opening new avenues for the synthesis of complex molecules. sci-hub.seresearchgate.netnih.govnih.gov

Copper-Catalyzed Insertions: Copper compounds have been shown to catalyze the insertion of isocyanides. One notable example is a tandem reaction for the synthesis of 1,4-diaryl-1H-imidazoles. This process involves an N-heterocyclic carbene (NHC)-copper-catalyzed insertion of an aryl isocyanide into an alcohol to form an N-arylformimidate intermediate, followed by a base-promoted cycloaddition with a this compound derivative. nih.govorganic-chemistry.org The reaction demonstrates the cooperative reactivity of two different isocyanide species under copper catalysis. nih.gov Copper(II) acetate (B1210297) has also been employed as a catalyst for the synthesis of quinazolin-4-ones through isocyanide insertion, a reaction that proceeds under mild conditions in a sustainable solvent. acs.org

Nickel-Catalyzed Insertions: Nickel catalysis has been successfully applied to the formal aminocarbonylation of secondary benzyl chlorides with isocyanides. researchgate.netacs.org This reaction yields sterically hindered α-substituted phenylacetamides, which are challenging to synthesize using traditional palladium-catalyzed methods. The reaction tolerates a wide range of functional groups. researchgate.netacs.org Nickel(II) acetate has also been used to catalyze the oxidative insertion of isocyanides into N-uracil-amidines to produce polysubstituted pyrimidouracils in moderate to quantitative yields under mild, aerobic conditions. acs.org

Iron-Catalyzed Insertions: Iron, as an earth-abundant metal, represents a sustainable choice for catalysis. An iron-catalyzed carbene transfer reaction from diazo compounds to isocyanides, including this compound, has been developed. researchgate.netacs.org This reaction generates a ketenimine intermediate that can be trapped in situ by various bisnucleophiles to afford a range of functionalized heterocycles. researchgate.net The reaction is catalyzed by the Hieber anion, [Fe(CO)₃NO]⁻, which provides a benign alternative to noble metal catalysts. researchgate.netacs.org There are also examples of diiron complexes mediating the insertion of isocyanides into iron-aryl bonds. mdpi.com

Cobalt-Catalyzed Insertions: Cobalt catalysts have been utilized in the cyclization of isocyanides with azides and amines to produce quinazoline (B50416) derivatives under mild conditions with high atom economy. acs.org Cobalt(II) acetate has also proven effective in catalyzing the insertion of isocyanides into o-diaminobenzene, 2-aminobenzenethiol, and 2-aminophenol (B121084) derivatives to synthesize substituted 2-aminobenzimidazoles, 2-aminobenzothiazoles, and 2-aminobenzoxazoles, respectively. nih.gov

Table 1: Examples of Base Metal-Catalyzed Reactions with this compound Derivatives This table is interactive. Click on the headers to sort.

| Catalyst | Substrates | Product Type | Yield | Reference |

|---|---|---|---|---|

| NHC-Copper | Aryl isocyanide, Alcohol, this compound derivative | 1,4-Diaryl-1H-imidazole | High | nih.govorganic-chemistry.org |

| Ni(cod)₂ | Secondary benzyl chloride, tert-Butyl isocyanide | α-Substituted phenylacetamide | Good | researchgate.netacs.org |

| Bu₄N[Fe(CO)₃NO] | This compound, Ethyl α-diazoacetate, Benzamidine | Pyrimidinone | Good | researchgate.net |

| Co(OAc)₂ | 2-Aminophenol derivative, Isocyanide | 2-Aminobenzoxazole | Up to 95% | nih.gov |

Photocatalysis and Photoredox Methodologies

The ability of aromatic isocyanides, such as this compound, to participate in photocatalytic and photoredox reactions has garnered significant attention. researchgate.netnih.gov These compounds can absorb visible light and act as single electron acceptors, which has led to the development of green photoredox catalytic methods. researchgate.netnih.govresearchgate.net This photoactivity allows for the mild generation of radical species, avoiding the harsh conditions often required in traditional radical chemistry. soton.ac.uk

Recent studies have demonstrated that aromatic isocyanides can function as organic photoredox catalysts. researchgate.netresearchgate.net Upon irradiation with visible light, they can be promoted to an electronically excited state. mdpi.comnih.gov In this excited state, the isocyanide can act as a single electron acceptor, facilitating the oxidation of a suitable electron donor, such as a tertiary aromatic amine. researchgate.netmdpi.comnih.gov This photoinduced electron transfer (PET) process generates an imidoyl radical anion and the radical cation of the donor. nih.gov The ability of the isocyanide to be regenerated in a catalytic cycle makes it a valuable component in photocatalysis. nih.gov Mechanistic studies, including electrochemical measurements and computational calculations, have provided insights into the ground- and excited-state redox potentials of various aromatic isocyanides, aiding in the rational design of new isocyanide-based photoredox catalysts. soton.ac.ukresearchgate.net While phenyl isocyanate has been studied, benzyl isocyanate is noted to have even poorer electron-acceptor properties in its ground state. acs.org However, the photocatalytic activity relies on the properties of the excited state. researchgate.netnih.gov

The photocatalytic properties of aromatic isocyanides have been harnessed to promote the generation of both alkyl and acyl radicals. researchgate.netnih.govresearchgate.net This is achieved through the oxidative fragmentation of various radical precursors, such as Hantzsch esters, potassium alkyltrifluoroborates, and α-oxoacids, which often requires a photocatalyst to initiate a single electron transfer. soton.ac.uk The isocyanide, acting as the photocatalyst, can facilitate the generation of these valuable open-shell intermediates under mild, visible-light-mediated conditions. soton.ac.ukresearchgate.net For example, a photocatalytic cycle can be initiated where the excited isocyanide oxidizes a precursor to generate a radical, which can then participate in various synthetic transformations. beilstein-journals.orgrsc.org In some cases, the isocyanide can play a dual role as both a photosensitizer and a substrate in the reaction. rsc.org

Table 2: Redox Potentials of Radical Precursors Oxidized by Photoexcited Aromatic Isocyanides This table is interactive. Click on the headers to sort.

| Radical Precursor | Average Redox Potential (E_red vs SCE) | Reference |

|---|---|---|

| Tertiary Aromatic Amines | +0.7–0.8 V | soton.ac.uk |

| Hantzsch Esters | +1.0 V | soton.ac.ukresearchgate.net |

| Carboxylate Anions | +1.5 V | soton.ac.ukresearchgate.net |

| Potassium Alkyltrifluoroborates | +1.8 V | soton.ac.ukresearchgate.net |

| α-Ketoacid Anions | +2.0 V | soton.ac.ukresearchgate.net |

Isocyanides as Catalytic Electron Acceptors in Visible Light Promotions

Catalytic Cyanation of Alcohols

The development of efficient and safe methods for the cyanation of alcohols is a significant goal in synthetic chemistry. This compound and other isonitriles have emerged as key reagents in this area, particularly in the synthesis of valuable α-aryl nitriles from benzylic alcohols. mdpi.comnih.gov

Traditional cyanation methods often rely on highly toxic cyanide sources like hydrogen cyanide (HCN) or alkali metal cyanides. mdpi.comnih.gov To mitigate the severe safety risks associated with these reagents, researchers have sought safer alternatives. organic-chemistry.orgmdpi.com Isocyanides, including tert-butyl isocyanide and by extension this compound, have been identified as effective and less toxic "CN" surrogates. mdpi.comnih.gov Their stability and ease of handling make them attractive alternatives for the synthesis of nitriles, avoiding the hazards of traditional cyanide reagents. mdpi.comacs.org

An efficient, metal-free method for the direct catalytic cyanation of alcohols has been developed using an isonitrile as the cyanide source, catalyzed by the strong boron Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). mdpi.comnih.govresearchgate.net This protocol allows for the synthesis of a wide range of valuable α-aryl nitriles from the corresponding benzyl alcohols in good to excellent yields. mdpi.comnih.gov The reaction proceeds via an Sₙ1 pathway, where the Lewis acid activates the alcohol, facilitating its departure as water and the formation of a carbocation intermediate. This intermediate is then trapped by the isonitrile. mdpi.comresearchgate.net The practicability of this method has been demonstrated in the synthesis of the anti-inflammatory drug naproxen. mdpi.comnih.gov

Table 3: B(C₆F₅)₃-Catalyzed Cyanation of Various Benzyl Alcohols with tert-Butyl Isocyanide This table is interactive. Click on the headers to sort.

| Benzyl Alcohol Substrate | Product (α-Aryl Nitrile) | Yield | Reference |

|---|---|---|---|

| Diphenylmethanol | 2,2-Diphenylacetonitrile | 98% | mdpi.comnih.gov |

| 1-(4-Methoxyphenyl)ethanol | 2-(4-Methoxyphenyl)propanenitrile | 95% | mdpi.comnih.gov |

| 1-(4-Chlorophenyl)ethanol | 2-(4-Chlorophenyl)propanenitrile | 92% | mdpi.comnih.gov |

| 1-Phenylethanol | 2-Phenylpropanenitrile | 91% | mdpi.comnih.gov |

| 1-(Naphthalen-2-yl)ethanol | 2-(Naphthalen-2-yl)propanenitrile | 85% | mdpi.comnih.gov |

Reaction conditions: Alcohol (0.20 mmol), tert-butyl isocyanide (1.5 equiv), B(C₆F₅)₃ (10 mol%), toluene (B28343) (2 mL), 100 °C. mdpi.comnih.gov

Isocyanides as Safer Cyanide Sources

Application in Polymerization Processes

This compound has been investigated as a ligand in organometallic complexes for catalytic applications, including polymerization reactions. Its electronic and steric properties can influence the activity and selectivity of the metallic center in catalytic cycles. One notable application is in the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable and biocompatible polyester.

This compound has been utilized as a ligand in iron-based catalysts for the ring-opening polymerization (ROP) of racemic lactide (rac-lactide). unibo.it Research into piano stool iron(II) cyclopentadienyl (B1206354) complexes has demonstrated the influence of isocyanide ligands on the catalytic efficiency of lactide polymerization. unibo.it

In a comparative study, various isocyanide ligands were incorporated into an iron(II) cyclopentadienyl iodide complex to assess their potential in the bulk polymerization of rac-lactide. unibo.it The performance of these catalysts was evaluated by measuring the conversion of the monomer into polylactide, determined by 1H NMR spectroscopy. unibo.it The experiments were conducted at 150 °C with a monomer-to-catalyst ratio of 1000. unibo.it

The findings revealed that the nature of the isocyanide ligand significantly impacts the catalytic activity. unibo.it While complexes with aryl-isocyanides, diethyl isocyanomethylphosphonate, and 4-toluenesulfonylmethyl isocyanide showed poor performance with monomer conversions between 5% and 23%, the introduction of alkyl-substituted isocyanide ligands led to better results. unibo.it

Specifically, the replacement of a carbonyl ligand in the parent complex with a benzylisocyanide ligand resulted in a notable enhancement of catalytic activity, achieving a 48% conversion of rac-lactide to polylactide after 2.5 hours. unibo.it This performance was superior to that of the parent bis-carbonyl complex, which only achieved a 32% conversion under similar conditions. unibo.it The complex with methylisocyanide also showed enhanced conversion. unibo.it These results highlight the potential of mixed carbonyl-isocyanide complexes, particularly with benzylisocyanide, as effective catalysts in lactide polymerization. unibo.it

Table 1: Catalytic Performance of Iron(II) Complexes in rac-Lactide Polymerization

| Catalyst Type | Ligand | Monomer Conversion (%) |

|---|---|---|

| Bis-carbonyl Complex | Carbonyl | 32 unibo.it |

| Mixed Carbonyl-Isocyanide Complex | This compound | 48 unibo.it |

| Mixed Carbonyl-Isocyanide Complex | Methylisocyanide | - unibo.it |

| Mixed Carbonyl-Isocyanide Complex | Aryl-isocyanides | 5 - 23 unibo.it |

| Mixed Carbonyl-Isocyanide Complex | Diethyl isocyanomethylphosphonate | 5 - 23 unibo.it |

| Mixed Carbonyl-Isocyanide Complex | 4-toluenesulfonylmethyl isocyanide | 5 - 23 unibo.it |

Reaction Conditions: T = 150 °C, rac-lactide/catalyst ratio = 1000, reaction time = 2.5 h. Conversion determined by 1H NMR spectroscopy. unibo.it

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 4-toluenesulfonylmethyl isocyanide |

| This compound |

| Carbonyl |

| Diethyl isocyanomethylphosphonate |

| Iron(II) cyclopentadienyl iodide |

| Lactide |

| Methylisocyanide |

| Polylactide |

| rac-lactide |

Computational Chemistry and Spectroscopic Characterization

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of chemical reactions involving benzyl (B1604629) isocyanide. It allows for the theoretical investigation of reaction pathways, transition states, and the electronic properties that govern its reactivity.

Investigation of Sigmatropic Rearrangements and Cycloadditions

DFT calculations have been instrumental in studying the mechanisms of sigmatropic rearrangements and cycloaddition reactions. For instance, in the context of the benzidine (B372746) rearrangement, DFT studies have explored the N thieme-connect.de-sigmatropic shift, proposing that o-semidine rearrangement involves this novel shift, while p-semidine rearrangement proceeds through tandem N thieme-connect.de/N thieme-connect.de-sigmatropic shifts. researchgate.net These computational models provide insights into reaction pathways that are challenging to observe experimentally.

In the realm of cycloadditions, DFT methods have been applied to understand the reaction between nitrones and isocyanates, revealing that the mechanism can shift from concerted to stepwise depending on the polarity of the solvent. acs.org Specifically, reactions involving benzyl isocyanide have been shown to participate in cycloadditions for the synthesis of various heterocyclic compounds. Theoretical studies on the reaction of 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene with benzoyl isocyanate have shown that the reaction can proceed through both formally -sigmatropic rearrangements and [4+2] cycloadditions. acs.orgnih.gov These computational investigations highlight the competition between different reaction channels. acs.orgnih.gov

Analysis of Charge Transfer and Transition States

The electronic properties of this compound, particularly charge transfer (CT) phenomena, are crucial for understanding its reactivity. DFT calculations can model the charge distribution in the molecule and how it changes during a reaction. In polar Diels-Alder reactions, the charge transfer at the transition states is a controlling factor. acs.orgnih.gov For example, in the reaction of 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene with benzoyl isocyanate, the cycloaddition pathways are controlled by charge transfer at the transition states. acs.orgnih.gov

Time-dependent DFT (TD-DFT) calculations have been used to analyze the possibility of intramolecular charge transfer. rsc.orgrsc.org In one study, TD-DFT calculations on a tryptamine-derived isocyanide ruled out intramolecular charge transfer in the first excited singlet state, as the relevant molecular orbitals were primarily located on the indole (B1671886) fragment. rsc.orgrsc.org Analysis of transition states using DFT provides information on activation barriers and the synchronicity of bond-forming processes. For instance, the difference in the lengths of the two new bonds forming in the transition state of [4+2] cycloadditions indicates an asynchronous process. acs.orgnih.gov

Computational Validation of Proposed Mechanisms

A key role of computational chemistry is to validate and refine reaction mechanisms proposed from experimental observations. By comparing computed data, such as reaction energies and spectroscopic properties, with experimental results, researchers can gain confidence in the proposed mechanistic pathways. For example, the agreement between computationally predicted asynchronous [4+2] cycloaddition mechanisms and experimental findings lends strong support to the theoretical model. acs.orgnih.gov

In the study of the reaction between CO2, isocyanides, and alkynes, DFT calculations were used to explore the detailed reaction channels and the factors controlling reaction rates and selectivity. acs.org Furthermore, computational studies have been used to corroborate mechanisms involving palladium-catalyzed reactions of this compound, providing a deeper understanding of the catalytic cycle. nih.gov

Spectroscopic Analysis of this compound and its Derivatives

Spectroscopic techniques are indispensable for the characterization of this compound and its derivatives, providing direct experimental evidence of their molecular structure and bonding.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the isocyanide functional group, which exhibits a characteristic strong absorption band. The position of this band can be influenced by the molecular environment. For this compound, this characteristic peak is a key identifier.

| Derivative | IR (neat, cm⁻¹) Highlights | Reference |

|---|---|---|

| 4-tert-Butylthis compound | 2964, 2148, 1511 | thieme-connect.de |

| 4-Isocyanobenzyl acetate (B1210297) | 2150, 1716, 1517 | thieme-connect.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of this compound and its derivatives.

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons of the benzyl group and the methylene (B1212753) protons of the CH₂ group. The chemical shifts and coupling patterns of the aromatic protons can provide information about substitution on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum is particularly useful for identifying the isocyanide carbon, which appears at a distinct chemical shift. The chemical shifts of the aromatic and methylene carbons are also characteristic.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 4-tert-Butylthis compound | 7.42 (d, 2H), 7.28 (d, 2H), 4.61 (br t, 2H), 1.32 (s, 9H) | 157.25 (t), 151.64, 129.39, 126.45, 125.92, 45.28 (t), 34.63, 31.28 | thieme-connect.de |

| 4-Isocyanobenzyl acetate | 7.41–7.39 (m, 2H), 7.31–7.28 (m, 2H), 4.62 (br s, 2H), 2.84 (s, 4H) | 175.46, 158.01 (t), 132.31, 131.69, 127.08, 126.68, 45.00 (t), 28.34 | thieme-connect.de |

| 1-(4-methoxyphenyl)-1H-tetrazole | 8.91 (s, 1H), 7.59 (d, 2H), 7.06 (d, 2H), 3.88 (s, 3H) | 160.88, 140.72, 127.08, 123.12, 115.34, 55.87 | rsc.org |

| 1-(2,6-dimethylphenyl)-1H-tetrazole | 8.69 (s, 1H), 7.38 (d, 1H), 7.23 (d, 2H), 1.98 (s, 6H) | 143.67, 135.50, 132.43, 131.08, 129.02, 17.57 | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry of this compound (C₈H₇N), a compound with a molecular weight of approximately 117.15 g/mol , provides significant insights into its molecular structure and stability under electron ionization (EI). nih.gov In EI-MS, the fragmentation of this compound is governed by the formation of stable cationic species. The resulting mass spectrum is characterized by several key fragments.

The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 117. The introduction of a benzyl substituent into a molecule often leads to fragmentation processes that produce highly stable benzylidene iminium cations or the benzyl cation itself. nih.gov A primary fragmentation pathway for this compound involves the cleavage of the bond between the methylene group and the isocyanide carbon, leading to the formation of the benzyl cation (C₇H₇⁺). This cation is known to rearrange into the exceptionally stable tropylium (B1234903) ion, which gives a prominent peak at m/z 91. nih.govmiamioh.edu This peak is frequently the base peak in the mass spectra of benzyl-containing compounds. Further fragmentation of the aromatic ring can lead to smaller ions, but the m/z 91 peak is a signature feature. The general rules of fragmentation indicate that cleavage is favored at bonds that result in the formation of stable carbocations, a condition well-satisfied by the tropylium ion. slideshare.net

| Ion | Formula | m/z (Mass-to-Charge Ratio) | Significance |

| Molecular Ion | [C₈H₇N]⁺ | 117 | Represents the intact molecule with one electron removed. |

| Tropylium Ion | [C₇H₇]⁺ | 91 | A highly stable aromatic cation, often the base peak, formed via rearrangement of the initial benzyl cation. nih.gov |

| Phenyl Ion | [C₆H₅]⁺ | 77 | Resulting from the loss of acetylene (B1199291) (C₂H₂) from the tropylium ion. |

| Cyclobutadienyl Cation | [C₄H₃]⁺ | 51 | A smaller fragment from the breakdown of the aromatic ring. |

X-ray Diffraction Studies for Structural Elucidation

While the single-crystal X-ray diffraction data for pure, unbound this compound is not prominently documented, its structural parameters have been precisely determined through studies of its coordination complexes with transition metals. X-ray crystallography of these organometallic compounds reveals the exact binding mode, bond lengths, and angles of the this compound ligand.

A notable example is the structure of (this compound-κC)chlorido(2-chloro-3-dimethylamino-1-phenylprop-1-en-1-yl-κC,N)palladium(II). researchgate.netnih.gov In this complex, the this compound ligand coordinates to the Palladium(II) center through its terminal carbon atom (a Csp atom). researchgate.netnih.gov The Pd-C bond distance for the isocyanide ligand was determined to be 1.928(6) Å, confirming a strong interaction. nih.gov The coordination geometry around the palladium atom is square-planar. nih.gov

Similarly, the structure of a ruthenium(II) complex, [Ru(NH₂N=CMe₂)₂(PhCH₂NC)₄][BPh₄]₂, was determined by single-crystal X-ray diffraction, further illustrating the utility of this technique in characterizing the this compound ligand within complex structures. ajol.info These studies are crucial for understanding how the electronic and steric properties of this compound influence the geometry and stability of its metal complexes.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| [Pd(C₁₁H₁₃ClN)Cl(C₈H₇N)] | Orthorhombic | P2₁2₁2₁ | This compound coordinates to Pd(II) via its Csp atom with a Pd-C distance of 1.928(6) Å. | researchgate.netnih.gov |

| [Ru(NH₂N=CMe₂)₂(PhCH₂NC)₄][BPh₄]₂ | Monoclinic | P2₁/c | The Ru(II) metal center is octahedrally coordinated to ligands including four this compound molecules. | ajol.info |

Rotational and Microwave Spectroscopy